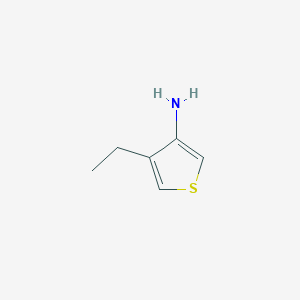

4-Ethylthiophen-3-amine

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, has become a cornerstone of modern chemical research. numberanalytics.com Its structural similarity to benzene (B151609), yet distinct chemical properties, makes it a versatile building block in a multitude of applications. numberanalytics.comcognizancejournal.com Discovered in the late 19th century as an impurity in coal tar, thiophene and its derivatives have since become indispensable in organic chemistry. numberanalytics.comcognizancejournal.com

The significance of thiophene heterocycles is underscored by their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comcognizancejournal.comnih.gov In the pharmaceutical industry, the thiophene nucleus is a common feature in many commercially available drugs, valued for its ability to often replace a benzene ring without loss of biological activity, a concept known as bioisosterism. nih.govnih.govrroij.com This substitution can lead to improved pharmacokinetic properties and reduced toxicity. nih.govrsc.orgrsc.org Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. cognizancejournal.comnih.govnih.govresearchgate.net

Beyond medicine, thiophene-based compounds are crucial in the development of advanced materials. Their unique electronic and optoelectronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors, and solar cells. cognizancejournal.commdpi.com The ability of thiophene to undergo various chemical reactions, such as electrophilic substitution and metal-catalyzed cross-coupling reactions, allows for the synthesis of complex and highly functionalized molecules. numberanalytics.commdpi.com

Role of Aminothiophenes as Versatile Building Blocks and Synthetic Intermediates

Among the vast class of thiophene derivatives, aminothiophenes stand out as particularly versatile building blocks and synthetic intermediates. nih.govumich.edu These compounds, which feature an amino group attached to the thiophene ring, are pivotal in the synthesis of a wide array of more complex heterocyclic systems. umich.edu The presence of the amino group provides a reactive site for further functionalization, enabling the construction of diverse molecular architectures.

Substituted 2-aminothiophenes are especially prominent and are common structures in drugs approved by the FDA. nih.govrsc.org Their utility stems from their role as precursors to various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which themselves exhibit significant biological activities. rsc.orgumich.edu The Gewald reaction, first reported in 1961, is a widely used and efficient method for the synthesis of substituted 2-aminothiophenes. This reaction involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base.

The versatility of aminothiophenes is further demonstrated by their use in the synthesis of borylated thiophenes, which are valuable intermediates in modern drug discovery and materials science. nih.govrsc.org These borylated derivatives can undergo Suzuki-Miyaura cross-coupling reactions to create complex molecules, including pharmaceutically important 3,5-disubstituted aminothiophenes. nih.govrsc.org

Overview of Research Trajectories for 4-Ethylthiophen-3-amine and Analogous Structures

Research into specific aminothiophenes, such as this compound, and its analogs is driven by the continual search for novel compounds with enhanced biological activities and material properties. The substitution pattern on the thiophene ring plays a crucial role in determining the compound's characteristics. For instance, the presence and position of an ethyl group can influence the molecule's interaction with biological targets.

Investigations into analogous structures often involve modifying the substituents on the thiophene ring to explore structure-activity relationships (SAR). For example, the synthesis of various N-substituted and ring-substituted aminothiophene derivatives allows researchers to fine-tune the electronic and steric properties of the molecule. This can lead to the discovery of compounds with improved potency and selectivity for specific biological targets, such as kinases or G-protein coupled receptors.

Recent research has also focused on developing more efficient and regioselective synthetic methods for producing substituted thiophenes, including aminothiophenes. mdpi.com These innovative approaches often utilize metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, providing a direct and atom-economical route to this important class of heterocycles. mdpi.com The development of such methods facilitates the creation of diverse libraries of aminothiophene analogs for high-throughput screening in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NS |

|---|---|

Molecular Weight |

127.21 g/mol |

IUPAC Name |

4-ethylthiophen-3-amine |

InChI |

InChI=1S/C6H9NS/c1-2-5-3-8-4-6(5)7/h3-4H,2,7H2,1H3 |

InChI Key |

ZPSZZKZCBCPXMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC=C1N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Ethylthiophen 3 Amine

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglibretexts.org The rate and orientation of electrophilic aromatic substitution (SEAr) on the 4-Ethylthiophen-3-amine ring are profoundly influenced by the two existing substituents: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group.

The amino group is a powerful activating substituent that strongly directs incoming electrophiles to the positions ortho and para to itself. The ethyl group is a weakly activating, ortho, para-director. In the case of this compound, the directing effects of the amino group are dominant. The positions ortho to the amino group are C2 and C4 (occupied by the ethyl group). The position para to the amino group is C5. Therefore, electrophilic attack is strongly favored at the C2 and C5 positions. Steric hindrance from the adjacent ethyl group at C4 might slightly disfavor substitution at C5, making the C2 position the most probable site of reaction.

The general mechanism involves the attack of the thiophene π-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. researchgate.netmasterorganicchemistry.com

Common electrophilic substitution reactions expected for this compound are summarized in the table below.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Bromo-4-ethylthiophen-3-amine or 2-Chloro-4-ethylthiophen-3-amine |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-ethylthiophen-3-amine |

| Sulfonation | Fuming H₂SO₄ | 4-Ethyl-3-aminothiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-ethylthiophen-3-amine |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-Alkyl-4-ethylthiophen-3-amine (Potential for polyalkylation) |

Interactive Data Table: Predicted Products of Electrophilic Substitution

Click to view predicted products

| Reaction | Reagent | Predicted Major Product Name |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-ethylthiophen-3-amine |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-ethylthiophen-3-amine |

| Acylation (Acetylation) | CH₃COCl/AlCl₃ | 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one |

Nucleophilic Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a potent nucleophile. This allows it to readily react with a variety of electrophilic species, primarily at the nitrogen atom.

This compound undergoes facile acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. youtube.com This reaction, often referred to as amidation, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. researchgate.net The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

The general reaction is as follows:

The resulting amides are important synthetic intermediates. The table below provides examples of this transformation.

| Acylating Agent | Reagent Name | Product Name |

| CH₃COCl | Acetyl chloride | N-(4-Ethylthiophen-3-yl)acetamide |

| (CH₃CO)₂O | Acetic anhydride | N-(4-Ethylthiophen-3-yl)acetamide |

| C₆H₅COCl | Benzoyl chloride | N-(4-Ethylthiophen-3-yl)benzamide |

| CH₃CH₂COCl | Propanoyl chloride | N-(4-Ethylthiophen-3-yl)propanamide |

Interactive Data Table: Amidation Reaction Products

Click to view predicted products

| Acylating Agent | Product Name | Product Class |

|---|---|---|

| Acetyl chloride | N-(4-Ethylthiophen-3-yl)acetamide | Secondary Amide |

| Benzoyl chloride | N-(4-Ethylthiophen-3-yl)benzamide | Secondary Amide |

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. wikipedia.orglibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. libretexts.org The reaction is reversible and often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org

| Carbonyl Compound | Reagent Name | Product Name |

| CH₃CHO | Acetaldehyde | N-(4-Ethylthiophen-3-yl)ethanimine |

| C₆H₅CHO | Benzaldehyde | N-Benzylidene-4-ethylthiophen-3-amine |

| (CH₃)₂CO | Acetone | N-(4-Ethylthiophen-3-yl)propan-2-imine |

Reactions with Electrophilic Reagents and Formation of New Bonds

The nucleophilic nitrogen of this compound can react with carbon electrophiles, most notably alkyl halides, in nucleophilic substitution reactions. This alkylation process typically follows an SN2 mechanism, leading to the formation of secondary and tertiary amines. msu.edu The reaction can proceed further to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. msu.edu

This reactivity allows for the introduction of various alkyl groups onto the nitrogen atom, modifying the compound's properties and providing pathways to more complex derivatives.

The reactions of this compound with nitrogen electrophiles are twofold. Firstly, as a primary aromatic amine, it can be converted into a diazonium salt upon reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). masterorganicchemistry.combyjus.com This process is known as diazotization. byjus.comchemistrysteps.com The resulting 4-ethylthiophen-3-diazonium salt is a valuable synthetic intermediate.

Secondly, the highly activated thiophene ring of this compound can act as a nucleophile in azo coupling reactions. It can react with a stable diazonium salt (Ar-N₂⁺) to form a brightly colored azo compound. The strong activating -NH₂ group directs the coupling to the position para to it, which is the C5 position. This electrophilic substitution reaction is a key method for the synthesis of azo dyes. masterorganicchemistry.com

Cycloaddition Chemistry Involving Aminothiophenes (e.g., Diels-Alder Type)

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the construction of six-membered rings. nih.gov The viability of a thiophene ring to act as the 4π-electron component (the diene) is, however, limited by its inherent aromaticity. Unlike less aromatic heterocycles such as furan, thiophene's significant resonance energy makes it a reluctant participant in thermal cycloaddition reactions. nih.gov

The presence of an amino group on the thiophene ring, as in this compound, introduces a strong electron-donating group. This raises the energy of the highest occupied molecular orbital (HOMO) of the diene system, which can facilitate reactions with electron-deficient dienophiles (an inverse-electron-demand Diels-Alder scenario). However, the disruption of aromaticity remains a significant energetic barrier. Research on condensed aminothiophenes has shown reactivity towards electron-poor olefins, suggesting that activation is possible. africaresearchconnects.com

To overcome the aromaticity barrier, thiophenes can be activated by conversion to thiophene S-oxides or S,S-dioxides. utexas.eduresearchgate.net Oxidation of the sulfur atom disrupts the aromatic sextet, rendering the resulting molecule highly reactive as a diene in [4+2] cycloadditions. utexas.eduresearchgate.net For instance, a thiophene S-oxide, generated in situ, can readily react with a variety of dienophiles. researchgate.net Applying this strategy to this compound would likely involve a two-step process: protection of the amine, oxidation of the thiophene sulfur, cycloaddition, and subsequent extrusion of sulfur monoxide or sulfur dioxide to yield a substituted benzene derivative.

While direct Diels-Alder reactions on the unactivated thiophene core of this compound are challenging, other cycloaddition pathways may be more accessible. For example, [3+2] cycloaddition reactions can occur, involving the amino group or derivatives thereof. doi.orgnih.gov These reactions provide access to five-membered heterocyclic rings fused to the thiophene core.

| Cycloaddition Type | General Reactivity of Aminothiophene | Conditions & Modifications | Potential Products |

|---|---|---|---|

| [4+2] Diels-Alder | Low reactivity due to aromaticity of the thiophene ring. nih.gov | Requires harsh conditions (high pressure/temperature) or activation of the thiophene ring (e.g., oxidation to S-oxide or S,S-dioxide). utexas.eduresearchgate.net | Substituted cyclohexadienes (after cycloaddition) or aromatic compounds (after subsequent elimination/extrusion). |

| [3+2] Dipolar Cycloaddition | Feasible, often involving functional groups attached to the ring or the amino group itself acting as part of the dipole. doi.org | Generation of a 1,3-dipole (e.g., an azomethine ylide from the amine) followed by reaction with a dipolarophile. nih.gov | Fused five-membered heterocyclic systems, such as pyrrolidines. nih.gov |

Construction of Fused Heterocyclic Systems from this compound Precursors

The vicinal (adjacent) positioning of the amino group and a hydrogen atom at the C-2 and C-4 positions of this compound makes it an ideal building block for annulating (fusing) a second heterocyclic ring onto the thiophene core. By first functionalizing the C-2 or C-4 position, a variety of important bicyclic systems can be synthesized.

Thienopyrimidines, which are bioisosteres of purines, are a class of fused heterocycles with significant pharmacological interest. semanticscholar.orgnih.gov The synthesis of the thieno[3,2-d]pyrimidine (B1254671) skeleton, which would arise from a 3-aminothiophene precursor, typically begins with the introduction of a one-carbon or three-atom fragment that reacts with the amino group and an adjacent carbon atom.

A common and versatile precursor for this transformation is a 3-aminothiophene-4-carbonitrile or a 3-aminothiophene-4-carboxamide derivative. Starting from this compound, this precursor could be prepared via formylation or cyanation at the C-4 position, followed by further modifications if necessary. Once the precursor is in hand, the pyrimidine (B1678525) ring can be constructed through various cyclization strategies.

Common Cyclization Strategies for Thieno[3,2-d]pyrimidines:

From 3-Aminothiophene-4-carboxamides: Heating the carboxamide precursor with formic acid or triethyl orthoformate leads to the formation of a 4-oxothieno[3,2-d]pyrimidine. nih.govresearchgate.net

From 3-Aminothiophene-4-carbonitriles: Reaction with formamide (B127407) at high temperatures provides a direct route to 4-aminothieno[3,2-d]pyrimidines.

Reaction with Isothiocyanates: Treatment of the 3-aminothiophene precursor with an isothiocyanate yields a thiourea (B124793) derivative, which can be cyclized under basic conditions to form a 2-thioxothieno[3,2-d]pyrimidine.

Reaction with Chloroformamidine (B3279071): Direct condensation with chloroformamidine hydrochloride offers another route to construct the pyrimidine ring. researchgate.net

| Precursor Derivative | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Amino-4-carboxamidothiophene | Formic Acid or Triethyl Orthoformate | Thieno[3,2-d]pyrimidin-4(3H)-one | nih.govresearchgate.net |

| 3-Amino-4-cyanothiophene | Formamide | 4-Aminothieno[3,2-d]pyrimidine | researchgate.net |

| 3-Aminothiophene | 1. Isothiocyanate 2. Base-catalyzed cyclization | 2-Thioxo-thieno[3,2-d]pyrimidine | ekb.eg |

| 3-Aminothiophene carboxylate | Chloroformamidine hydrochloride | Substituted Thieno[3,2-d]pyrimidine | researchgate.net |

The thieno[3,2-b]pyrrole core is another valuable heterocyclic system found in materials science and medicinal chemistry. acs.org The construction of this fused system from a 3-aminothiophene precursor involves forming a pyrrole (B145914) ring using the C2-C3 bond and the amino group of the thiophene.

A classic method for pyrrole synthesis that can be adapted for this purpose is the Paal-Knorr synthesis. wikipedia.orgyoutube.com This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. youtube.com In this context, this compound would serve as the amine component. The reaction with a suitable 1,4-dicarbonyl compound (such as 2,5-hexanedione (B30556) or a substituted analogue) under acidic or thermal conditions would lead to the direct formation of the N-substituted thieno[3,2-b]pyrrole ring system. The mechanism proceeds through the formation of a hemiaminal followed by cyclization and dehydration to furnish the aromatic pyrrole ring.

Alternative strategies for synthesizing the thieno[3,2-b]pyrrole system have also been developed, including multi-step sequences starting from acylthiophenes and hydrazines, which undergo significant molecular rearrangement to form the desired bicyclic core. researchgate.net

Oxidative Transformations and Coupling Reactions of Aminothiophenes

The electron-rich nature of both the amino group and the thiophene ring makes this compound susceptible to a variety of oxidative reactions. organic-chemistry.org The outcome of these reactions is highly dependent on the oxidant used and the reaction conditions.

Potential Oxidative Reactions:

Oxidative Coupling: In the presence of certain catalysts or oxidants, aminothiophenes can undergo oxidative C-C or C-N bond formation. For example, oxidative aromatic coupling can lead to the formation of dimeric structures, such as azo-thiophenes (from N-N coupling) or bithiophenes (from C-C coupling at an activated position like C-2 or C-5). semanticscholar.orgwikipedia.org

Electrochemical Oxidation: Electrochemical methods offer a controlled way to perform oxidative transformations. nih.gov Anodic oxidation of aminothiophenes can generate a radical cation intermediate. researchgate.netnih.gov This reactive species can then dimerize or be trapped by nucleophiles present in the reaction medium, leading to aminosulfenylation or oxysulfenylation of other molecules. nih.gov The oxidation potential is influenced by the substitution on the ring and the nature of the N-containing aromatic unit. nih.gov

Formation of Sulfonamides: A powerful transformation is the oxidative coupling of amines with thiols to form sulfonamides. While this is typically an intermolecular reaction, the presence of both an amine and a sulfur atom within the aminothiophene structure suggests potential for intramolecular oxidative rearrangement or intermolecular reactions with other thiol or amine partners under specific electrochemical conditions.

| Reaction Type | Method | Description | Potential Product(s) |

|---|---|---|---|

| Oxidative Self-Coupling | Chemical or Enzymatic Oxidation | Dimerization through the formation of N-N or C-C bonds. wikipedia.org | Azo-thiophenes, Bithiophenes |

| Electrochemical Oxidation | Anodic Oxidation | Generates a radical cation intermediate that can react further. researchgate.netnih.gov Can lead to polymerization or coupling with other nucleophiles. researchgate.net | Poly(aminothiophene), Functionalized thiophenes |

| Oxidative Cross-Coupling | Electrochemical or Catalyst-mediated | Reaction with external nucleophiles like alkenes or thiols under oxidative conditions. nih.gov | β-amino sulfides, β-alkoxy sulfides |

Computational and Theoretical Investigations of 4 Ethylthiophen 3 Amine and Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic and structural properties of molecules. rdd.edu.iqscienceopen.comnih.gov By applying DFT, researchers can accurately predict various molecular characteristics, offering a deeper understanding of their behavior.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Orbitals)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions. researchgate.netacs.org

Computational studies on analogous aminothiophene derivatives show that the HOMO is typically localized over the thiophene (B33073) ring and the nitrogen atom of the amino group, reflecting the electron-rich nature of this region. The LUMO is often distributed across the C-S bonds and the rest of the ring system. rsc.org The precise energy values can vary depending on the computational method and basis set used, but typical values for substituted thiophenes provide a useful reference. nih.gov

| Analogue Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 |

| Generic Thiophene-phenylene Adducts | Generally show decreased energy gaps compared to parent molecules | ||

| Methyl-3-aminothiophene-2-carboxylate | Analysis indicates significant intermolecular interactions influencing electronic structure |

Optimized Molecular Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. nubakery.org For 4-Ethylthiophen-3-amine, this involves optimizing bond lengths, bond angles, and dihedral angles.

Based on studies of thiophene and its derivatives, the thiophene ring is expected to be nearly planar. researchgate.netpsu.edu The C-S bond lengths in substituted thiophenes are typically calculated to be in the range of 1.71 Å to 1.74 Å. The C-N bond of the amino group is generally around 1.35 Å. mdpi.com The ethyl group introduces conformational flexibility. Rotational barriers around the C-C single bonds of the ethyl group can be analyzed to identify the most stable conformers. researchgate.net Studies on similar arylamides show that the orientation of substituents can be significantly influenced by subtle intramolecular interactions. rsc.org

| Parameter | Typical Calculated Value (for Thiophene Analogues) |

|---|---|

| C-S Bond Length (Å) | 1.71 - 1.74 |

| C-N Bond Length (Å) | 1.35 |

| C=C Bond Length (Å) | 1.36 - 1.39 |

| C-S-C Bond Angle (°) | ~92 |

| C-C-S Bond Angle (°) | ~111 - 112 |

Prediction of Vibrational Frequencies and Simulated IR Spectra

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) spectrum of a molecule. mdpi.comnih.gov These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. iosrjournals.org For this compound, key vibrational modes would include:

N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region for primary amines.

C-H stretching: Aromatic C-H stretches from the thiophene ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretches from the ethyl group (around 2850-2960 cm⁻¹).

C=C ring stretching: Found in the 1350-1600 cm⁻¹ range, characteristic of the aromatic thiophene ring.

N-H bending (scissoring): Usually observed near 1600 cm⁻¹.

C-S stretching: Occurring at lower frequencies, often in the 600-800 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 2960 |

| N-H Bending | ~1600 |

| C=C Ring Stretching | 1350 - 1600 |

| C-S Stretching | 600 - 800 |

Thermodynamic Parameters and Stability Predictions

DFT calculations can also be used to predict key thermodynamic properties such as enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). nih.govsemanticscholar.org These parameters are crucial for understanding the stability of a molecule and predicting the spontaneity of chemical reactions. ustc.edu.cnscirp.org

By calculating these properties for this compound and its potential isomers or reaction products, one can assess their relative stabilities. For example, a more negative enthalpy of formation indicates greater thermodynamic stability. Such calculations for various amines have shown good agreement with experimental data, demonstrating the reliability of DFT for these predictions. ustc.edu.cn

| Thermodynamic Parameter | Significance |

|---|---|

| Enthalpy of Formation (ΔH°f) | Indicates the energy released or absorbed during the formation of the molecule from its constituent elements; a lower value suggests higher stability. |

| Gibbs Free Energy of Formation (ΔG°f) | Determines the spontaneity of the molecule's formation under standard conditions. |

| Entropy (S°) | Measures the degree of randomness or disorder of the molecule. |

| Heat Capacity (Cv) | Represents the amount of heat required to raise the temperature of the substance by a certain amount. |

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, various quantum chemical descriptors can be derived to provide a more nuanced understanding of chemical reactivity.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. mdpi.com They are calculated from the energies of the HOMO and LUMO as follows:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / (2η)

A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. semanticscholar.orgresearchgate.net These descriptors are useful for predicting the nature of interactions between molecules, in line with the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com Given the expected electronic structure of this compound, with its electron-donating groups, it is likely to be a relatively "soft" molecule, indicating higher reactivity. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of the electron cloud. High hardness implies low reactivity. |

| Chemical Softness (S) | 1 / (2η) | Measures the ease of electron cloud deformation. High softness implies high reactivity. |

Electrophilicity and Nucleophilicity Indices (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) offers a framework for quantifying the reactivity of molecules through various indices. nih.gov The electrophilicity and nucleophilicity indices, along with Fukui functions, are crucial for predicting how a molecule will interact with other species. nih.gov Fukui functions, for instance, help identify the specific atomic sites within a molecule that are most susceptible to either nucleophilic or electrophilic attack by revealing changes in electron density. nih.govresearchgate.net

The nucleophilicity of amine compounds generally follows the trend of NH3 < primary amines < secondary amines, which correlates with their basicity. masterorganicchemistry.com For thiophene derivatives, DFT methods have been employed to calculate global reactivity descriptors such as the electrophilicity index (ω), electronic chemical potential (μ), chemical hardness (η), and softness. mdpi.com These calculations are vital for understanding the stability and reactivity of these compounds. mdpi.com For example, a study on thiophene sulfonamide derivatives used DFT to determine these chemical reactivity relations, providing insights into their molecular stability and interaction potential. mdpi.com

The nucleophilicity of an amine can be significantly influenced by its structural and electronic environment. For instance, bulky substituents can decrease nucleophilicity due to steric hindrance, while electron-withdrawing groups also reduce it. masterorganicchemistry.com Conversely, the azide (B81097) ion (N₃⁻), while poorly basic, is highly nucleophilic due to its small size and the presence of two potential nucleophilic centers. masterorganicchemistry.com Computational studies on various phenols and thiophenols have successfully calculated their nucleophilicity indices, showing a general trend where thiophenols are more nucleophilic than phenols. researchgate.net Such computational approaches provide a quantitative basis for comparing the reactivity of different this compound analogues.

Table 1: Key Reactivity Indices in Conceptual DFT

| Index | Description | Relevance |

|---|---|---|

| Electrophilicity Index (ω) | Measures the energy stabilization of a system when it accepts an additional electronic charge from the environment. nih.gov | Predicts the electrophilic character of a molecule in polar reactions. nih.gov |

| Nucleophilicity Index (N) | Quantifies the nucleophilic character of a molecule. | Ranks molecules based on their ability to donate electrons. nih.gov |

| Fukui Function (f(r)) | Represents the change in electron density at a specific point as the total number of electrons changes. nih.gov | Identifies the most reactive sites for electrophilic, nucleophilic, or radical attack. researchgate.net |

| Chemical Hardness (η) | Measures the resistance of a molecule to a change in its electron distribution. mdpi.com | Relates to the HOMO-LUMO energy gap and indicates molecular stability. mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe how molecules interact with each other and their environment, such as a solvent. ulisboa.ptnih.gov

For amine-containing systems, MD simulations can elucidate solvent-amine interactions and their effect on reactivity. nih.gov A study on the reactions of 3,5-dicyanothiophene with cyclic secondary amines used MD simulations to analyze solvation effects and understand the reversal in reactivity order observed between piperidine (B6355638) and pyrrolidine (B122466) in water. nih.gov Similarly, simulations have been used to study the ionic crosslinking mechanism in polysiloxanes networks based on amine/carboxyl interactions, revealing the importance of hydrogen bonding for mechanical performance. researchgate.net

The general procedure for MD simulations involves creating a simulation box with a defined number of molecules, performing an energy minimization to remove unfavorable contacts, equilibrating the system to the desired temperature and pressure, and finally, running a production simulation from which macroscopic properties can be calculated. ulisboa.pt Force fields like the Generalized Amber Force Field (GAFF) are used to parameterize the molecular systems, defining the potential energy of the atoms and their interactions. nih.gov Analysis of MD trajectories can reveal stable conformations, interaction fingerprints, and the dynamics of molecular recognition processes. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and identifying potential drug candidates by evaluating their binding affinity and interactions with a specific biological target. nih.gov

For thiophene derivatives, molecular docking has been employed to evaluate their potential as therapeutic agents. In one study, newly designed thiophene derivatives were evaluated using Autodock for their binding affinity as potential antimicrobial agents against E. coli. nih.gov The sulfur atom in the thiophene ring is considered beneficial as it can enhance drug-receptor interactions through hydrogen bonding. nih.gov Another study docked a series of 3-methoxythiophene-2-carboxylate derivatives to the active site of protein tyrosine phosphatase to assess their anticancer activity. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. Software like AutoDock-Tools is used to optimize these structures, for example, by adding hydrogen atoms and assigning charges. researchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's active site, scoring them based on a scoring function that estimates the binding energy. The resulting poses provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

Several QSAR studies have been conducted on thiophene derivatives to understand the structural requirements for various biological activities. For example, QSAR models for diaryl thiophene derivatives acting as selective COX-2 inhibitors identified that partial charge, shape, hydrophobicity (LogP), and electronic descriptors contribute to their inhibitory activity. nih.gov Another study on thiophene derivatives as c-Jun NH2-terminal kinase 1 (JNK1) inhibitors found that descriptors like the Verloop L parameter, bond dipole moment, and Balaban Topological index were important for activity. brieflands.com

The development of a QSAR model typically involves building a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and then using statistical methods like multiple linear regression or partial least squares to generate and validate the model. brieflands.comasianpubs.org The predictive power of the resulting model is assessed using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and the F-test value. brieflands.comasianpubs.org

Table 2: Examples of Descriptors Used in QSAR Models for Thiophene Derivatives

| Descriptor Type | Example | Relevance to Biological Activity | Source |

|---|---|---|---|

| Electronic | Partial Charge Descriptors (Q_VSA FPNEG) | Influences electrostatic interactions with the target receptor. | nih.gov |

| Topological | Balaban Topological Index | Relates to the size and shape (branching) of the molecule. | brieflands.com |

| Hydrophobic | LogP | Describes the compound's partitioning between lipid and aqueous phases, affecting membrane permeability. | nih.gov |

| Steric/Shape | Verloop L (Subst. 1) | Defines the dimensions of a substituent, influencing steric fit with the binding site. | brieflands.com |

Investigations into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optical data storage, telecommunications, and frequency conversion. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials due to their fast response times and high nonlinearities. researchgate.netnih.gov

The NLO properties of thiophene derivatives have been a subject of theoretical investigation, often using DFT calculations. mdpi.comjournalirjpac.com These studies compute key NLO-related parameters such as polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. mdpi.com For instance, computational studies on thiophene sulfonamide derivatives showed that compounds with a smaller HOMO-LUMO energy gap tend to have a higher hyperpolarizability and thus a greater NLO response. mdpi.com Similarly, research on octaphyrin derivatives demonstrated that substituting the core structure with electron-donating groups like thiophene enhances the NLO response. frontiersin.org The introduction of a dithienylperfluorocyclopentene (DTE) moiety into a π-conjugated bridge has also been shown to significantly enhance the second-order NLO response. researchgate.net

Crystal Packing Analysis using Hirshfeld Surface Calculations

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.govnih.gov

This method has been applied to various thiophene derivatives to understand their solid-state structures. For a (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone crystal, Hirshfeld analysis and the associated 2D fingerprint plots were used to quantify the percentage contributions of different intermolecular contacts. nih.gov The analysis revealed that H···H contacts made the largest contribution (39.3%), followed by H···C/C···H (20.1%), H···S/S···H (16.9%), and H···O/O···H (15.6%) contacts. nih.gov Similarly, for a (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone derivative, the analysis highlighted intermolecular C-H···O hydrogen bonds as key interactions in the crystal packing. researchgate.net This detailed understanding of packing motifs is crucial for rationalizing the physical properties of molecular crystals and for crystal engineering. rsc.orgacs.org

Table 3: Intermolecular Contact Contributions from Hirshfeld Analysis of a Thiophene Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 39.3% | Represents van der Waals interactions between hydrogen atoms. |

| H···C/C···H | 20.1% | Indicates interactions involving hydrogen and carbon atoms, often part of C-H···π contacts. |

| H···S/S···H | 16.9% | Highlights interactions involving the sulfur atom of the thiophene ring. |

| H···O/O···H | 15.6% | Corresponds to hydrogen bonding with oxygen atoms. |

| C···C | 3.4% | Can indicate π-π stacking interactions between aromatic rings. |

(Data based on (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone) nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Ethylthiophen 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a 4-Ethylthiophen-3-amine derivative, distinct signals are expected for the protons of the ethyl group, the amino group, and the thiophene (B33073) ring. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, arising from spin-spin coupling with each other. The chemical shift of the methylene protons is influenced by the adjacent thiophene ring. The protons of the primary amine (–NH₂) group usually appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The thiophene ring itself will show signals in the aromatic region, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. For a 4-ethyl-3-amino configuration, two distinct doublets would be expected for the protons at the C2 and C5 positions of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H (C2-H) | 6.5 - 7.5 | Doublet |

| Thiophene-H (C5-H) | 6.0 - 7.0 | Doublet |

| Amino (-NH₂) | 3.0 - 5.0 | Broad Singlet |

| Methylene (-CH₂) | 2.5 - 2.8 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. Four signals will be in the aromatic region, corresponding to the four carbon atoms of the thiophene ring. The positions of these signals are influenced by the electronic effects of the amino and ethyl substituents. The amino group, being an electron-donating group, will cause a significant upfield shift (lower ppm value) for the carbon atom it is attached to (C3) and the carbon atom para to it (C5). mdpi.com The ethyl group's carbons will appear in the aliphatic region of the spectrum. The carbon attached directly to the thiophene ring (C4) and the carbon bearing the amino group (C3) will typically have lower intensities, especially if they are quaternary. The chemical shifts in substituted thiophenes are governed by the resonance and inductive effects of the substituents. acs.orgoup.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C2 | 120 - 125 |

| Thiophene-C3 | 140 - 150 |

| Thiophene-C4 | 135 - 145 |

| Thiophene-C5 | 115 - 120 |

| Methylene (-CH₂) | 20 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound derivatives is expected to show several characteristic absorption bands. The primary amine group (–NH₂) is identifiable by two medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, respectively. orgchemboulder.com A broad N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

The ethyl group will contribute C-H stretching vibrations from its sp³-hybridized carbons just below 3000 cm⁻¹. The thiophene ring will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines typically appears as a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (aromatic) | Thiophene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | Ethyl Group | 2850 - 2960 | Medium |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch (in-ring) | Thiophene Ring | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd m/z value for its molecular ion. youtube.com The primary fragmentation pathway for aliphatic amines often involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the most prominent fragmentation is expected to be the cleavage of the bond between the thiophene ring and the ethyl group, or more likely, the loss of a methyl radical (•CH₃) from the ethyl group, which is an α-cleavage relative to the aromatic ring system. This would result in a stable [M-15]⁺ ion, which is often the base peak in the spectrum. vaia.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (C₆H₉NS, Mol. Wt.: 127.21)

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| Molecular Ion | [C₆H₉NS]⁺ | 127 | Parent molecule with one electron removed. |

| [M-CH₃]⁺ | [C₅H₆NS]⁺ | 112 | Loss of a methyl radical via α-cleavage; likely base peak. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

Thiophene itself displays a strong absorption band around 235 nm due to a π → π* electronic transition. nii.ac.jp The introduction of substituents onto the thiophene ring alters the electronic structure and, consequently, the absorption spectrum. The amino group acts as a powerful auxochrome (a group that enhances light absorption) due to its lone pair of electrons, which can be delocalized into the thiophene ring. The ethyl group has a weaker, electron-donating effect. Together, these substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted thiophene. nih.gov This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption spectra of thiophene-based systems are sensitive to the planarity of the conjugated backbone. ntnu.no

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Solvent | Type of Transition |

|---|

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not available, analysis of related thiophene derivatives allows for predictions of its solid-state characteristics. The thiophene ring is expected to be largely planar. researchgate.net The arrangement of molecules in the crystal lattice would be significantly influenced by intermolecular hydrogen bonding between the amine group of one molecule and the nitrogen or sulfur atom of a neighboring molecule. Furthermore, π-π stacking interactions between the planar thiophene rings of adjacent molecules are also likely to be a key feature of the supramolecular assembly. nih.govmdpi.com These interactions play a crucial role in the thermal and physical properties of the material.

Table 6: Typical Crystallographic Parameters for Thiophene Derivatives

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, etc. |

| Key Intermolecular Interactions | N-H···N or N-H···S Hydrogen Bonds, π-π stacking |

| Thiophene Ring Conformation | Planar |

| C-S Bond Lengths (Å) | ~1.70 - 1.75 |

Applications of 4 Ethylthiophen 3 Amine and Thiophene Analogues in Materials Science

Development of Organic Semiconductors for Electronic Devices

Thiophene (B33073) derivatives are integral to the field of organic electronics due to their excellent semiconducting properties. mdpi.comjuniperpublishers.com Their rigid, electron-rich, and flat delocalized structures, combined with high charge transport capabilities, make them ideal π-bridges and donors for constructing conjugated, low-band-gap organic semiconductors. mdpi.com This extended π-conjugation is crucial as it promotes charge migration and separation, offering an enhanced pathway for charge transport in various electronic devices. mdpi.com

Thiophene-based materials are among the most promising organic semiconductors for OFETs. mdpi.combeilstein-journals.org The performance of these devices is heavily reliant on the molecular structure and solid-state packing of the active material, which influences charge carrier mobility. Fused thiophene systems, such as thienothiophenes and dithienothiophene, are particularly effective due to their structural planarity and potential for strong intermolecular π-π stacking, which creates efficient pathways for charge transport. beilstein-journals.orgnih.govacs.org

Researchers have designed and synthesized novel semiconductors by incorporating various functional groups onto the thiophene backbone to fine-tune their electronic properties and molecular organization. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative featuring anthracene (B1667546) groups (2,6-DADTT) has demonstrated excellent performance in single-crystal OFETs. nih.gov These devices exhibited high charge mobility, with a maximum value of 1.26 cm² V⁻¹ s⁻¹, and high on/off current ratios between 10⁶ and 10⁸. nih.gov The favorable herringbone packing and multiple intermolecular interactions (including S⋯S and C–H⋯π contacts) observed in the crystal structure facilitate this efficient charge transport. nih.gov The performance of OFETs can also be enhanced through device engineering, such as treating the dielectric-semiconductor interface with self-assembled monolayers to reduce trap density. nih.gov

Below is a table summarizing the performance of select thiophene-based OFETs.

| Semiconductor Material | Device Type | Highest Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single-Crystal OFET | 1.26 | 10⁶ – 10⁸ | nih.gov |

| Naphthodithieno[3,2-b]thiophene derivative (NDTT-10) | Thin-Film OFET (annealed) | 0.22 | Not Specified | researchgate.net |

| Oligocarbazole–bithiophene–carbazole derivative (C12CzT2) | Solution-Cast Thin-Film OFET | 0.12 | Not Specified | iaea.org |

| Furan flanked diketopyrrolopyrrole–dithienothiophene polymer (PDPPF-DTT) | Thin-Film OFET (OTS treated) | Not Specified | >10⁵ | nih.gov |

This table presents a selection of research findings and is not exhaustive.

Donor-π-acceptor (D-π-A) architectures are commonly employed in OLED emitters, where thiophene-based units often serve as the π-conjugated bridge. beilstein-journals.orgbeilstein-archives.org For example, a fluorophore (DMB-TT-TPA) using triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene (B52689) core as the π-spacer has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This device demonstrated efficient performance with a low turn-on voltage and high efficiency metrics. beilstein-journals.orgbeilstein-archives.org The choice of substituents on the thiophene rings can significantly impact the photoluminescence efficiency of the material in its solid state. acs.org

Key performance metrics for some thiophene-based OLEDs are highlighted in the table below.

| Emitter Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Emission Color/Wavelength (nm) | Reference |

| DMB-TT-TPA | 10.6 | 6.70 | 4.61 | Green (512) | beilstein-journals.orgbeilstein-archives.org |

| Poly[1,4-bis(4-hexyl-2-thienyl)-2,5-decyloxy phenylene] | Not Specified | Not Specified | 0.1 | Green | acs.org |

This table presents a selection of research findings and is not exhaustive.

Thiophene-based conjugated oligomers and polymers are central to the development of high-performance OPVs. mdpi.com Their favorable light-harvesting properties, structural versatility, and inherent charge transport characteristics make them excellent candidates for the active layer in solar cells. In the common bulk heterojunction (BHJ) architecture, these materials typically function as the electron donor, paired with an electron acceptor material. rsc.org The design of thiophene-based molecules, often in a donor-acceptor (D-A) configuration, allows for fine-tuning of the material's absorption spectrum and frontier molecular energy levels (HOMO and LUMO) to optimize solar energy conversion. rsc.orgmdpi.com

Fused thiophene derivatives are particularly advantageous as they can induce a red-shift in the material's absorption, improve energy level alignment, and enhance both photovoltaic performance and stability. mdpi.com For example, small molecules incorporating thieno[3,2-b]thiophene units have been successfully used as donor materials in OPVs, achieving significant power conversion efficiencies (PCE). mdpi.comresearchgate.net Some push-pull thiophene-based oligomers have even shown the ability to function as either a donor or an acceptor depending on the material they are blended with, demonstrating their electronic versatility. rsc.org

The performance of several OPV devices utilizing thiophene-based donor materials is summarized below.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA·cm⁻²) | Reference |

| D–A–D type molecule with TPA-HTT donor unit (7) | PC₇₁BM | 2.87 | 0.96 | Not Specified | mdpi.com |

| Diketopyrrolopyrrole (DPP)-based molecule with thieno[3,2-b]thiophene (TT) donor unit (10) | PC₇₁BM | 4.4 | 0.84 | 9.49 | researchgate.net |

| Heptamer with benzothiadiazole acceptor unit | PCBM | 2.05 | 0.79 | 5.2 | rsc.org |

This table presents a selection of research findings and is not exhaustive.

Integration into Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)

Covalent Organic Frameworks (COFs) and their subclass, Covalent Triazine Frameworks (CTFs), are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. mdpi.commdpi.com Thiophene derivatives have emerged as valuable building units for these frameworks, imparting their unique electronic and photocatalytic properties to the resulting porous structures. mdpi.compnas.orgmit.edu The integration of thiophene moieties can lead to materials with high surface areas, tunable porosity, and enhanced conductivity and photocatalytic activity. mdpi.commdpi.com

The synthesis of thiophene-based COFs and CTFs involves the strategic selection of thiophene-containing monomers that self-assemble into ordered 2D or 3D networks. mdpi.compnas.org While the five-membered ring of a simple thiophene monomer can present geometric challenges for forming crystalline frameworks, researchers have engineered various thiophene derivatives, such as bithiophene and thienothiophene, to overcome this. mdpi.comnih.gov These building blocks are often functionalized with reactive groups like diboronic acids or dicyano groups to facilitate polymerization. mdpi.compnas.org

Synthesis is typically achieved through methods like solvothermal processes or acid-catalyzed cyclotrimerization. mdpi.commdpi.com For example, a thiophene-based CTF (TP-CTF) was synthesized via a solvothermal process, resulting in a semicrystalline material with a layered structure. mdpi.com Another approach involves the acid-catalyzed polymerization of monomers like 2,5-dicyanothiophene to form a thiophene-based CTF. mdpi.comnih.gov The resulting frameworks often exhibit high thermal and physicochemical stability, large surface areas, and a high nitrogen content in the case of CTFs, making them suitable for a wide range of applications. mdpi.com

Key Properties of Synthesized Thiophene-Based Frameworks:

| Framework Name | Building Blocks | Synthesis Method | Key Structural Feature | Surface Area (m² g⁻¹) | Reference |

| T-COF 4 | thieno[3,2-b]thiophene-2,5-diboronic acid (H₄TTDB) and HHTP | Not specified | Eclipsed AA hexagonal 2D lattice | Not Specified | pnas.org |

| TT-COF | thieno[3,2-b]thiophene-2,5-diyldiboronic acid (TTBA) and HHTP | Solvothermal condensation | Pore size of 3 nm | 1810 | mdpi.com |

| TP-CTF | Bithiophene units | Solvothermal process | Semicrystalline, lamellar structure | Not Specified | mdpi.com |

| CTF-Th | 2,5-dicyanothiophene | Acid-catalyzed cyclization on silica | Thiophene joined to a triazine moiety | Not Specified | mdpi.comnih.gov |

This table presents a selection of research findings and is not exhaustive.

The incorporation of electron-rich thiophene units into COF and CTF structures creates materials with excellent potential for heterogeneous photocatalysis. mdpi.commdpi.com These frameworks can act as metal-free photocatalysts that are activated by visible light. mdpi.comnih.gov The extended π-conjugation within the framework, often forming donor-acceptor systems with nodes like triazine, leads to low bandgaps and efficient absorption of visible light. mdpi.comnih.gov This facilitates the generation of electron-hole pairs and improves charge separation and migration, which are critical for photocatalytic activity. mdpi.com

Examples of Photocatalytic Performance:

| Catalyst | Reaction | Key Result | Conditions | Reference |

| TP-CTF | Oxidative coupling of benzylamine | 100% conversion | Visible light (λ > 400 nm), 7 hours | mdpi.com |

| Asymmetric thiophene-COF | Not specified | 93% conversion yield | Not specified | mdpi.comnih.gov |

| TD-COF | H₂O₂ synthesis from water and air | 4060 µmol h⁻¹ g⁻¹ production yield | No sacrificial agents | nih.govresearchgate.net |

| BTP-CMP and TBTP-CMP | Synthesis of benzimidazoles | Up to 98% yield | Heterogeneous photocatalysis |

This table presents a selection of research findings and is not exhaustive.

Sensing Applications of Thiophene Derivatives

Thiophene-based compounds are foundational to the creation of highly sensitive and selective chemical sensors. researchgate.net Conducting polymers, such as polythiophene, are especially prominent in this field due to their favorable electronic properties and environmental stability. mdpi.commdpi.com These materials are often used in chemiresistors, where their electrical resistance changes measurably upon interaction with a target analyte. aip.org This response is typically due to the analyte altering the doping level of the polymer, thereby affecting its conductivity. acs.org

The versatility of thiophene chemistry allows for the synthesis of polymers with tailored functionalities, enabling the detection of a diverse range of substances from toxic gases like nitrogen dioxide (NO2) to various volatile organic compounds. mdpi.comaip.org For instance, polythiophene-based gas sensors have demonstrated high sensitivity, repeatability, and stable operation in ambient air. aip.orgescholarship.org Researchers have successfully fabricated flexible gas sensors using layer-by-layer assembly of polythiophene films, achieving high sensitivity to ammonia (B1221849) with rapid response times. acs.org

Beyond conductivity changes, thiophene derivatives are also employed in fluorescent and colorimetric sensors. researchgate.net These sensors signal the presence of an analyte through a change in their optical properties, such as fluorescence intensity or color, which can be visually detected. researchgate.net The design of these chemosensors often involves incorporating specific molecular recognition sites into the thiophene structure to ensure high selectivity for target ions or molecules. researchgate.netmdpi.com

Table 1: Performance of Various Polythiophene-Based Gas Sensors

| Sensing Material | Target Analyte | Sensitivity | Response Time | Operating Temperature |

|---|---|---|---|---|

| Iodine-doped Porous Polythiophene (PTh) | NO2 | High | Not specified | Room Temperature |

| Layer-by-Layer Assembled Poly(3-hexylthiophene) (P3HT) | NH3 | 17%/ppm | < 2 seconds | Room Temperature |

| UiO-66-NH2/P3HT Blend | NO2 | ~2%/ppm | Not specified | Room Temperature |

Role in Corrosion Inhibition Mechanisms

Thiophene and its analogues have proven to be effective corrosion inhibitors for various metals, including steel and aluminum alloys, in aggressive acidic environments. researchgate.netnih.gov Their protective action stems from the ability of the thiophene molecules to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.com

The inhibition mechanism involves both physical and chemical adsorption. The sulfur atom in the thiophene ring, with its lone pair of electrons, plays a critical role by forming coordinate bonds with the vacant d-orbitals of the metal atoms (chemisorption). acs.org Additionally, the π-electrons of the aromatic ring contribute to the adsorption process. This adsorption blocks the active sites on the metal surface, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying many thiophene derivatives as mixed-type inhibitors. africaresearchconnects.comnih.gov

Table 2: Inhibition Efficiency of Selected Thiophene Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| DTB (a thiophene derivative) | Mild Steel | Not specified | 97.68 |

| MA-1740 (cationic aryl bithiophene) | C-Steel | 1 M HCl | 96.9 |

| 2-Acetylthiophene thiosemicarbazone | Mild Steel | 1 M HCl | 96.0 |

| 2-ethylamine thiophene | Steel | 0.5 M H2SO4 | 98.0 |

Photochromic Materials Development

Thiophene derivatives are central to the development of high-performance photochromic materials, which can reversibly change color upon exposure to light. youtube.com Diarylethenes, a class of photochromic molecules, frequently incorporate thiophene rings into their structure. nih.gov These materials exhibit excellent thermal stability and high fatigue resistance, meaning they can undergo numerous color-change cycles without significant degradation. mdpi.com

The photochromic effect in these thiophene-based diarylethenes is driven by a reversible electrocyclic reaction. rsc.org Upon irradiation with ultraviolet (UV) light, the molecule transforms from a colorless "open-ring" isomer to a colored "closed-ring" isomer. nih.govpjsir.org This cyclization reaction alters the π-conjugation system of the molecule, leading to a significant shift in its absorption spectrum and thus a visible color change. nih.gov The process can be reversed by exposing the material to visible light, which triggers the ring-opening reaction, returning the molecule to its original colorless state. mdpi.com

The specific colors and photochemical properties of these materials can be precisely tuned by modifying the chemical structure of the thiophene units and other parts of the molecule. nih.govdemadrillegroup.com This tunability allows for the creation of materials that switch between colorless and various shades of yellow, red, blue, or green. nih.govmdpi.com These advanced photochromic systems have potential applications in optical data storage, molecular switches, and smart windows. mdpi.comrsc.org

Table 3: Photochromic Properties of a Diarylethene with a Benzo[b]thiophene Unit

| Isomer Form | Trigger | Wavelength (λmax) | Solution Color |

|---|---|---|---|

| Open-ring | - | - | Colorless |

| Closed-ring | UV Light (366 nm) | 450 nm | Yellow |

| Open-ring | Visible Light (>460 nm) | - | Colorless |

Mechanistic Insights into Biological Interactions of 4 Ethylthiophen 3 Amine Derivatives in Vitro Context

Elucidation of Structure-Activity Relationships (SAR) for Modulating Biological Functions

The biological activities of 4-Ethylthiophen-3-amine derivatives are intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have been instrumental in identifying the key molecular attributes that govern the therapeutic potential of these compounds. These studies systematically alter the chemical structure of the parent molecule and assess the resulting impact on biological activity, providing a roadmap for the design of more potent and selective agents.

The nature and position of substituents on the thiophene (B33073) ring and its associated moieties play a critical role in determining the biological efficacy of this compound derivatives. Both electronic and steric factors of these substituents significantly influence the interaction of the compounds with their biological targets.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly alter the electron distribution within the molecule. This, in turn, affects the compound's ability to bind to target proteins and exert its biological effect. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophene derivatives, the presence of electron-donating groups on the C-4 aryl moiety was found to be a key determinant of their inhibitory activity against atypical protein kinase C (aPKC) isoforms. This suggests that increased electron density in this region enhances the interaction with the enzyme's active site.

Steric Effects: The size and spatial arrangement of substituents, known as steric properties, also have a significant impact on biological activity. Bulky substituents can hinder the optimal binding of a molecule to its target, a phenomenon known as steric hindrance. Conversely, in some cases, a certain degree of steric bulk may be necessary to achieve a specific orientation within the binding pocket, thereby enhancing activity. Studies on phenethylamine (B48288) hallucinogen analogues have demonstrated that one face of the molecule must remain free of steric bulk to maintain its activity. nih.gov In the context of this compound derivatives, the placement of substituents is crucial. For example, in a series of ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.com

The interplay between electronic and steric effects is complex and often synergistic. The following table summarizes the observed impact of various substituents on the biological activity of thiophene derivatives, providing a glimpse into the nuanced structure-activity relationships.

| Substituent Property | General Impact on Activity | Example |

| Electronic | ||

| Electron-Donating Groups (e.g., -OCH3, -NH2) | Can enhance activity by increasing electron density at the binding site. | 2-amino-3-carboxy-4-phenylthiophenes with electron-donating moieties on the C-4 aryl group show increased aPKC inhibition. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Can decrease or increase activity depending on the target and binding mode. | Powerful electron-withdrawing groups like CF3 and OCF3 provided fewer effective ketamine analogues. mdpi.com |

| Steric | ||

| Bulky Groups | Can decrease activity due to steric hindrance, preventing optimal binding. | The presence of bulky groups on one face of a phenethylamine analogue molecule can abolish its activity. nih.gov |

| Positional Isomerism | The position of a substituent can dramatically alter activity. | 2- and 3-substituted ketamine esters are generally more potent than 4-substituted isomers. mdpi.com |

In Vitro Cellular Pathway Modulation (e.g., Regulation of Inflammatory Mediators in Cell Lines)

Derivatives of this compound have demonstrated the ability to modulate various cellular pathways in vitro, particularly those involved in inflammation. This has been observed through their effects on the production of inflammatory mediators in different cell lines.

Nitric oxide (NO) is a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. Several studies have shown that this compound derivatives can effectively inhibit NO production in stimulated macrophage cell lines, such as RAW 264.7. researchgate.net For example, certain tetrahydrobenzo[b]thiophene derivatives have been shown to reverse lipopolysaccharide (LPS)-induced NO production. dundee.ac.uk This inhibition is often dose-dependent and suggests that these compounds may interfere with the iNOS pathway. The ability to suppress NO production is a significant indicator of the anti-inflammatory potential of these derivatives.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are crucial mediators of the inflammatory response. Elevated levels of these cytokines are associated with numerous inflammatory diseases. Research has shown that certain this compound derivatives can significantly reduce the production of TNF-α and IL-6 in LPS-stimulated cell lines. dundee.ac.uknih.gov For instance, some thiazolo-thiophene derivatives have been found to reduce the levels of TNF-α, IL-1β, and IL-6. nih.gov Similarly, conjugates of N-substituted indole (B1671886) and aminophenylmorpholin-3-one have been identified as potent inhibitors of TNF-α and IL-6. nih.gov This modulation of pro-inflammatory cytokine production highlights the potential of these compounds to act as anti-inflammatory agents by targeting key signaling pathways.

The following table provides a summary of the observed effects of this compound derivatives on inflammatory mediators in vitro.

| Inflammatory Mediator | Cell Line | Effect of Derivatives |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of LPS-induced production. researchgate.netdundee.ac.uk |

| Tumor Necrosis Factor-alpha (TNF-α) | Various (e.g., THP-1 monocytes, RAW 264.7) | Downregulation of expression and production. dundee.ac.uknih.gov |

| Interleukin-6 (IL-6) | Various (e.g., RAW 264.7) | Reduction in levels upon stimulation. dundee.ac.uknih.gov |

| Interleukin-1β (IL-1β) | Various | Inhibition of production. dundee.ac.uknih.gov |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Reversal of elevated levels. dundee.ac.uk |

Broad Spectrum of Investigated In Vitro Biological Activities (e.g., Antimicrobial, Anticancer, Antioxidant)

Beyond their anti-inflammatory properties, derivatives of this compound have been investigated for a wide range of other biological activities in vitro, demonstrating their versatility as a scaffold for drug discovery.

Antimicrobial Activity: Many thiophene derivatives have exhibited significant antimicrobial activity against a variety of bacterial and fungal strains. nih.govnih.gov For example, certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as excellent antifungal activity. nih.gov The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity: The anticancer potential of this compound derivatives has been explored against various cancer cell lines. nih.govnih.gov Some derivatives have been shown to induce apoptosis and inhibit cell proliferation. nih.gov For instance, certain thiophene carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4, have demonstrated significant cytotoxic activity against hepatocellular carcinoma cell lines. mdpi.comresearchgate.net The proposed mechanisms of action include the inhibition of tubulin polymerization and various kinases. nih.gov

Antioxidant Activity: Several this compound derivatives have demonstrated notable antioxidant properties. nih.govnih.gov They can scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The presence of specific functional groups, such as free amino and NH groups, appears to contribute to their antioxidant capacity. nih.gov

The diverse biological activities of this compound derivatives are summarized in the table below, showcasing the broad therapeutic potential of this chemical class.

| Biological Activity | Investigated In Vitro Models | Key Findings |

| Antimicrobial | Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) | Potent inhibition of microbial growth, with some derivatives showing activity comparable to standard antibiotics and antifungals. nih.gov |

| Anticancer | Human cancer cell lines (e.g., A-549 lung cancer, HepG2 liver cancer) | Cytotoxic effects, induction of apoptosis, and inhibition of cell proliferation. nih.govnih.govnih.gov |

| Antioxidant | DPPH radical scavenging assay, phosphomolybdenum method | Effective free radical scavenging and total antioxidant capacity. nih.govnih.gov |

| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | Inhibition of inflammatory mediators like NO, TNF-α, and IL-6. researchgate.netdundee.ac.uknih.gov |

Future Research Directions and Translational Perspectives for 4 Ethylthiophen 3 Amine

The unique structural attributes of 4-Ethylthiophen-3-amine, a member of the aminothiophene class of heterocyclic compounds, position it as a molecule of significant interest for future scientific exploration. The convergence of advanced synthetic methods, computational tools, and novel material applications opens up numerous avenues for research and development. This article outlines key future research directions and translational perspectives for this compound, focusing on sustainable synthesis, computational design, material science, biological interactions, and analytical techniques.

Q & A

Q. What are the recommended synthetic routes for 4-Ethylthiophen-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves functionalizing the thiophene ring with ethyl and amine groups. A common approach is through nucleophilic substitution or condensation reactions. For example, amide bond formation (as seen in triamine synthesis) can be adapted by reacting acid chlorides with amine derivatives under inert conditions (e.g., N₂ atmosphere) . Key variables for optimization include:

- Solvent selection : Dry THF or dichloromethane ensures minimal side reactions.

- Temperature control : Ice-cooling during reagent addition prevents exothermic side reactions.

- Catalyst use : Triethylamine (TEA) can act as a base to neutralize HCl byproducts.